molecular formula C11H17NO5 B13339773 (S)-1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid

(S)-1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid

Cat. No.: B13339773
M. Wt: 243.26 g/mol
InChI Key: RERAMBISZFMIDW-QMMMGPOBSA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid typically involves the protection of the amine group in piperidine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating to ensure complete protection of the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, alcohol derivatives, and deprotected amines, which can be further functionalized for various applications.

Scientific Research Applications

(S)-1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed under acidic conditions, revealing the free amine group for further functionalization .

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic acid
  • Ethyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate
  • N-Boc-hydroxylamine

Uniqueness

(S)-1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid is unique due to its specific structure, which combines a piperidine ring with a Boc-protected amine and a ketone group. This combination allows for versatile reactivity and makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperidine-2-carboxylic acid

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-6-4-5-7(13)8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)/t8-/m0/s1

InChI Key

RERAMBISZFMIDW-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC(=O)[C@H]1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C1C(=O)O

Origin of Product

United States

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